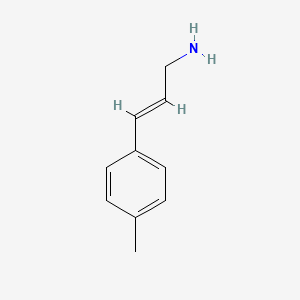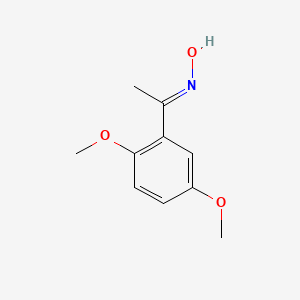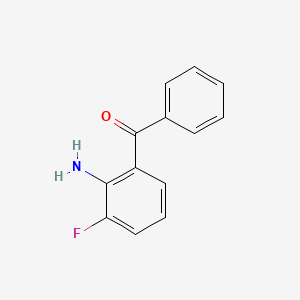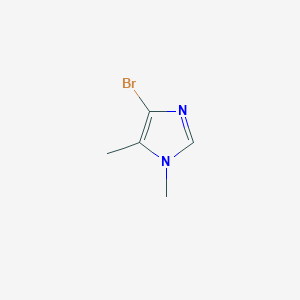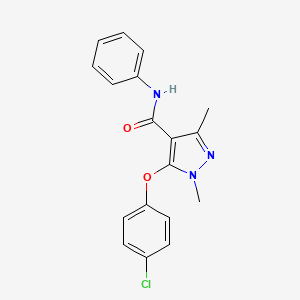![molecular formula C15H22N4O2 B3034401 [2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester CAS No. 1698121-52-6](/img/structure/B3034401.png)
[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester
Vue d'ensemble
Description
[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Orientations Futures
The use of this compound as a chemoselective N-tert-butoxycarbonylation reagent has been demonstrated . It was found to be effective and chemoselective, and the reaction was carried out under mild, environment-friendly conditions . The Boc carrier was easily recyclable, suggesting great application prospects for industrial production .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.
Mode of Action
In the context of the SM cross-coupling reaction, the compound likely participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon–carbon bond formation, specifically in the context of the SM cross-coupling reaction . The downstream effects would be the formation of new organic compounds through the creation of new carbon–carbon bonds.
Pharmacokinetics
Similar compounds are known for their relatively stable, readily prepared, and generally environmentally benign properties , which could suggest good bioavailability.
Result of Action
The result of the compound’s action would be the formation of new carbon–carbon bonds, leading to the creation of new organic compounds . This is a valuable transformation in organic chemistry, enabling the synthesis of complex molecules.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s efficacy could be influenced by the presence of other functional groups and the reaction conditions.
Propriétés
IUPAC Name |
tert-butyl N-[2-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-10-8-11(2)19-13(12(10)9-16)17-6-7-18-14(20)21-15(3,4)5/h8H,6-7H2,1-5H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXRVGPAAOLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline](/img/structure/B3034318.png)
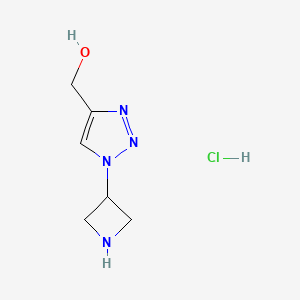
![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)
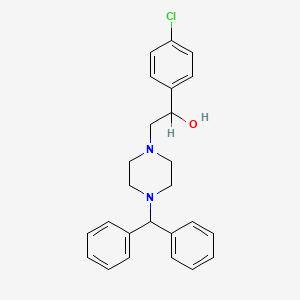
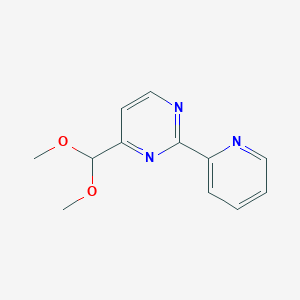
![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)
![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)
![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)
